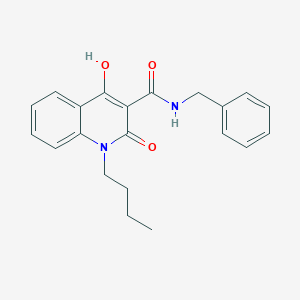
N-benzyl-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known as BBHQ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug development. BBHQ belongs to the class of quinolinecarboxamides, which are known for their diverse biological activities.
Applications De Recherche Scientifique
N-benzyl-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to have potential applications in drug development due to its diverse biological activities. It has been reported to have antibacterial, antifungal, antiviral, and anticancer properties. N-benzyl-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been shown to have antioxidant and anti-inflammatory activities, making it a potential candidate for the treatment of diseases associated with oxidative stress and inflammation.
Mécanisme D'action
The mechanism of action of N-benzyl-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of nucleic acids and proteins. N-benzyl-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to inhibit the growth of bacterial and fungal cells by interfering with their metabolic processes. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-benzyl-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to have a range of biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in cells, indicating its antioxidant activity. N-benzyl-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, indicating its anti-inflammatory activity. In addition, N-benzyl-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to inhibit the growth of bacterial and fungal cells, indicating its antibacterial and antifungal activities.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has several advantages for lab experiments, including its stability and solubility in water and organic solvents. However, N-benzyl-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has some limitations, including its low bioavailability and poor pharmacokinetic properties. Therefore, further research is needed to improve the pharmacokinetic properties of N-benzyl-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide.
Orientations Futures
There are several future directions for research on N-benzyl-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide. One potential direction is to investigate its potential as a therapeutic agent for the treatment of bacterial and fungal infections. Another potential direction is to investigate its potential as a chemotherapeutic agent for the treatment of cancer. Furthermore, research is needed to improve the pharmacokinetic properties of N-benzyl-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide and to develop novel derivatives with improved biological activities.
Conclusion:
In conclusion, N-benzyl-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a synthetic compound with potential applications in drug development. It has been shown to have antibacterial, antifungal, antiviral, and anticancer properties, as well as antioxidant and anti-inflammatory activities. N-benzyl-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has several advantages for lab experiments, including its stability and solubility, but it also has some limitations, including its poor pharmacokinetic properties. Further research is needed to investigate the potential therapeutic applications of N-benzyl-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide and to develop novel derivatives with improved biological activities.
Méthodes De Synthèse
N-benzyl-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide can be synthesized using a multi-step process that involves the reaction of 2-aminobenzylamine with butyric anhydride, followed by the reaction of the resulting product with 2-hydroxy-1,4-naphthoquinone. The final product is obtained after the reaction of the intermediate product with benzyl chloride and subsequent purification steps.
Propriétés
IUPAC Name |
N-benzyl-1-butyl-4-hydroxy-2-oxoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-2-3-13-23-17-12-8-7-11-16(17)19(24)18(21(23)26)20(25)22-14-15-9-5-4-6-10-15/h4-12,24H,2-3,13-14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHCRFALJQHHDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-1-butyl-2-hydroxy-4-oxoquinoline-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-5-hydroxy-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5913879.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913895.png)

![4-hydroxy-2-oxo-N-{2-[(phenylacetyl)amino]ethyl}-2H-chromene-3-carboxamide](/img/structure/B5913907.png)

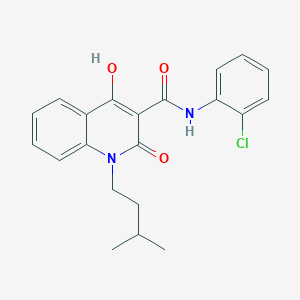
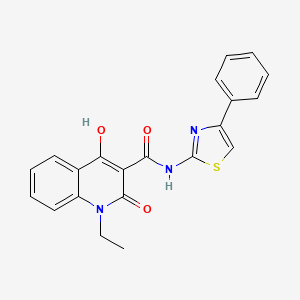
![methyl 2-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5913946.png)

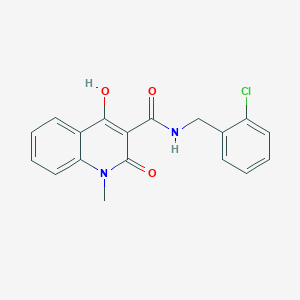
![3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B5913964.png)
![7-(1,3-benzodioxol-5-yl)-4-hydroxypyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5913965.png)
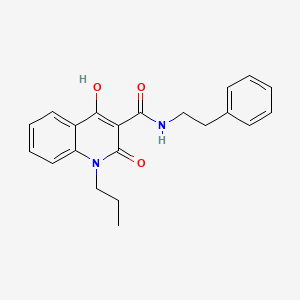
![3,3'-[(4-methoxyphenyl)methylene]bis(4-hydroxy-6-methyl-2H-pyran-2-one)](/img/structure/B5913980.png)